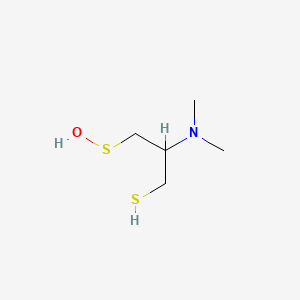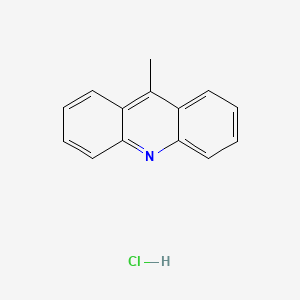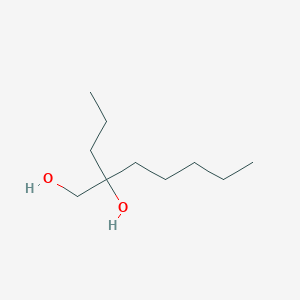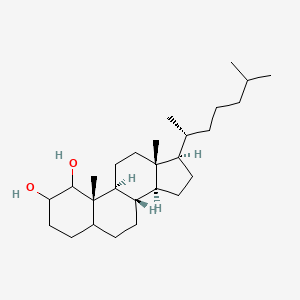
Cholestane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-1,2-diol is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane derivatives are important steroid molecules that have several biological functions in the human body. Cholesterol, the primary precursor for cholestane derivatives, is an essential component of cell membranes and is required for the synthesis of hormones and bile acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cholestane-1,2-diol can be achieved through various methods. One common approach involves the hydroboration and oxidation of cholestane derivatives. For instance, cholestane-3β,5α,6β-triol can be used as a starting material. The reaction involves the use of acetic anhydride or acetyl chloride and basic alumina, followed by thorough grinding using a mortar and pestle .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis of similar cholestane derivatives often involves large-scale chemical reactions using readily available starting materials and reagents. The optimization of reaction conditions and purification processes is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cholestane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cholestane-1,2-dione, while reduction reactions can produce various hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Cholestane-1,2-diol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other steroid derivatives. In biology, cholestane derivatives have been studied for their role in cell membrane structure and function. In medicine, some cholestane derivatives have demonstrated positive effects in the treatment of different diseases .
Mecanismo De Acción
The mechanism of action of cholestane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, cholestane derivatives can interact with human serum albumin through a static quenching mechanism. The binding affinity and thermodynamic parameters indicate that these interactions are thermodynamically favorable .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to cholestane-1,2-diol include other cholestane derivatives such as cholestane-3β,5α,6β-triol and cholestane-3β,6β-diacetoxy-5α-cholestan-5-ol .
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 1 and 2 positions. This structural feature distinguishes it from other cholestane derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
63121-08-4 |
|---|---|
Fórmula molecular |
C27H48O2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-1,2-diol |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-12-13-22-20-11-9-19-10-14-24(28)25(29)27(19,5)23(20)15-16-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19?,20+,21-,22+,23+,24?,25?,26-,27+/m1/s1 |
Clave InChI |
FXLFOXWMRVVZAG-GVIVZLEZSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C(C(CC4)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(C(C(CC4)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


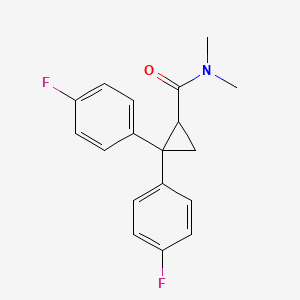
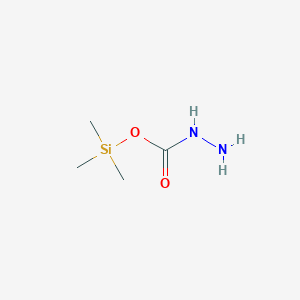

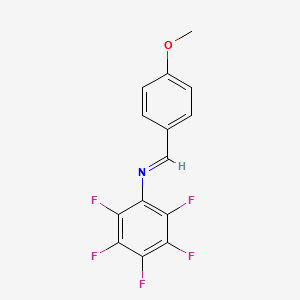
![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
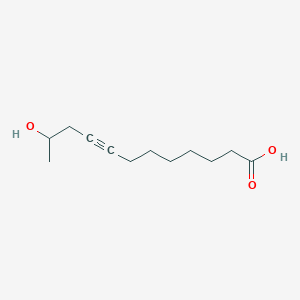
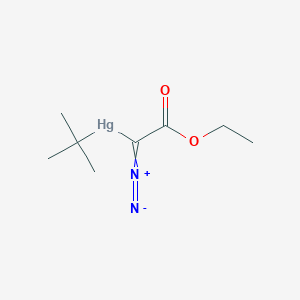
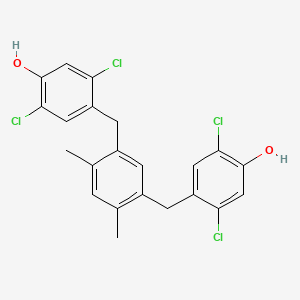

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
